Méthacrylate de pentyle

Vue d'ensemble

Description

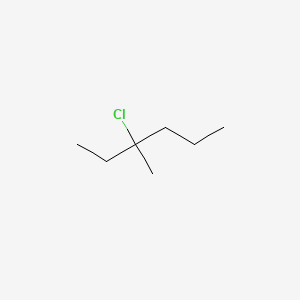

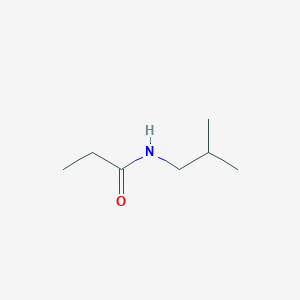

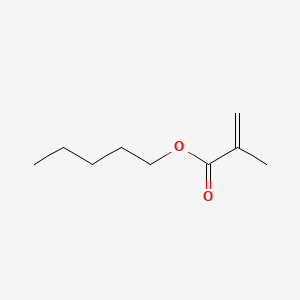

Pentyl methacrylate is an organic compound belonging to the methacrylate family. It is an ester formed from methacrylic acid and pentanol. This compound is known for its use in the production of polymers and copolymers, which are utilized in various industrial applications due to their desirable physical and chemical properties.

Applications De Recherche Scientifique

Pentyl methacrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with tailored properties for specific applications.

Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Employed in the formulation of dental materials and bone cements due to its excellent mechanical properties and biocompatibility.

Industry: Applied in the production of coatings, adhesives, and sealants, offering durability and resistance to environmental factors.

Mécanisme D'action

Target of Action

Pentyl methacrylate, also known as n-pentyl methacrylate, is primarily used in the field of polymer science . Its primary targets are the monomers in a polymerization process . The compound acts as a monomer itself and participates in the formation of polymers .

Mode of Action

Pentyl methacrylate undergoes a process known as radical polymerization . This process involves the use of a photoinitiator, which upon exposure to light, generates radicals that initiate the polymerization process . The pentyl methacrylate molecules then interact with these radicals, leading to the formation of polymers .

Biochemical Pathways

The biochemical pathway primarily involved in the action of pentyl methacrylate is the radical polymerization pathway . This pathway involves a series of reactions that lead to the formation of polymers. The propagation rate coefficients of n-pentyl methacrylate radical polymerization have been measured in bulk and partly in toluene solution over an extended temperature range .

Pharmacokinetics

For instance, the propagation rate coefficients of n-pentyl methacrylate radical polymerization are known to vary with temperature .

Result of Action

The primary result of pentyl methacrylate’s action is the formation of polymers . These polymers have various applications in industries such as plastics, textiles, and electronics . The properties of the resulting polymers, such as their glass transition temperatures, can vary depending on the conditions under which the polymerization process is carried out .

Action Environment

The action of pentyl methacrylate can be influenced by various environmental factors. For instance, the temperature and the presence of other substances (such as a photoinitiator or other monomers) can affect the rate and efficiency of the polymerization process . Additionally, the physical state (e.g., whether the process is carried out in bulk or in a solution) can also influence the polymerization process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentyl methacrylate can be synthesized through the esterification of methacrylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, pentyl methacrylate is produced using similar esterification methods but on a larger scale. The process involves continuous feeding of methacrylic acid and pentanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal conversion rates. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Pentyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo radical polymerization to form poly(pentyl methacrylate) or copolymers with other methacrylates.

Hydrolysis: In the presence of water and an acid or base catalyst, pentyl methacrylate can hydrolyze to yield methacrylic acid and pentanol.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile or benzoyl peroxide are commonly used under controlled temperature conditions.

Hydrolysis: Acidic or basic conditions with water at elevated temperatures.

Transesterification: Catalysts like sodium methoxide or sulfuric acid under reflux conditions.

Major Products:

Polymerization: Poly(pentyl methacrylate) or copolymers.

Hydrolysis: Methacrylic acid and pentanol.

Transesterification: Different methacrylate esters depending on the alcohol used.

Comparaison Avec Des Composés Similaires

- Methyl methacrylate

- Butyl methacrylate

- Ethyl methacrylate

Comparison: Pentyl methacrylate differs from its counterparts primarily in the length of the alkyl chain attached to the methacrylate group. This variation in the alkyl chain length influences the physical properties of the resulting polymers. For instance, poly(pentyl methacrylate) has a lower glass transition temperature compared to poly(methyl methacrylate), making it more flexible and suitable for applications requiring elasticity .

Pentyl methacrylate stands out due to its balance of flexibility and chemical resistance, making it a versatile compound for various industrial and scientific applications.

Propriétés

IUPAC Name |

pentyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDSPAVLTMAXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28551-45-3 | |

| Record name | Poly(n-pentyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28551-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20182716 | |

| Record name | Pentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2849-98-1 | |

| Record name | Pentyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C36T5OJV1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pentyl methacrylate?

A1: Pentyl methacrylate has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol.

Q2: What spectroscopic techniques are used to characterize pentyl methacrylate?

A2: Researchers utilize various spectroscopic techniques to analyze PnMA. These include:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are employed to determine the structure and composition of PnMA copolymers. [] Two-dimensional NMR techniques like HETCOR and COSY help assign specific signals and analyze conformational sequences. []

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to study phase transitions, molecular interactions, and conformational changes in PnMA-containing systems. Temperature-dependent FTIR provides insights into the temperature-dependent behavior of these polymers. [, , ]

- Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques are crucial for investigating the morphology and phase behavior of PnMA-containing block copolymers, revealing information about domain sizes, shapes, and transitions between ordered and disordered states. [, , , , , ]

Q3: What is known about the stability of pentyl methacrylate?

A3: While specific degradation pathways weren't extensively discussed in the provided research, one study notes that neutralized aminopentyl methacrylate has limited stability due to Michael addition reactions. []

Q4: How does the structure of pentyl methacrylate influence its material properties?

A4: The length of the alkyl chain in poly(n-alkyl methacrylate)s significantly impacts the phase behavior of block copolymers. [] In the case of PnMA, its five-carbon alkyl chain contributes to specific interactions with polystyrene (PS), leading to a unique "closed-loop" phase behavior. [, , , , , , ] This behavior, characterized by lower disorder-to-order (LDOT) and upper order-to-disorder (UODT) transitions upon heating, is attributed to a delicate balance of entropic and enthalpic contributions arising from chain conformation, free volume differences, and specific interactions between the PS and PnMA blocks.

Q5: What is the significance of the closed-loop phase behavior observed in polystyrene-block-poly(pentyl methacrylate) (PS-b-PnPMA) copolymers?

A5: This closed-loop behavior is unusual for weakly interacting polymer blends. [] The driving force for this behavior is primarily entropic, originating from the disparity in free volume between PS and PnPMA segments. [, ] This behavior makes PS-b-PnPMA copolymers highly sensitive to pressure, exhibiting baroplasticity, where they can be easily molded into desired shapes at relatively low temperatures under pressure. [, , ]

Q6: How does pentyl methacrylate interact with fillers in rubber compounds?

A6: In tire compounds, silica nanoparticles functionalized with styrene-butadiene rubber (SBR) using PnMA as a component in the RAFT agent demonstrate improved mechanical properties compared to unfunctionalized silica. This improvement is attributed to increased polymer-filler interactions through entanglement between the surface-bound SBR and the tire's rubber matrix. []

Q7: How is pentyl methacrylate used to functionalize carbon black particles?

A7: Researchers employ a grafting-to approach, using copolymers containing anchor groups like pyridine, furan, or epoxide, to functionalize carbon black. PnMA, as a constituent of the copolymer, facilitates the grafting process and influences the binding mechanism to the carbon black surface. This method enhances the interaction between carbon black and the polymer matrix in various applications. []

Q8: Can the phase behavior of PS-b-PnPMA copolymers be tuned?

A8: Yes, several factors influence the phase behavior of PS-b-PnPMA:

- Pressure: Applying hydrostatic pressure can shrink the closed-loop phase diagram by significantly affecting both LDOT and UODT. [, ]

- Carbon Dioxide: Swelling the copolymer with CO2 expands the closed-loop size by preferentially interacting with PnPMA and altering the free volume disparity between the blocks. [, ]

- Inert Gases: While helium acts similarly to hydrostatic pressure, nitrogen and argon preferentially absorb into PnPMA, affecting free volume and expanding the closed-loop. [, ]

- Homopolymer Addition: Adding homopolystyrenes to PS-b-PnPMA can induce a closed-loop transition by influencing the system's overall interaction parameter. []

- Random Copolymer Introduction: Introducing random copolymers within the methacrylate block, such as in PS-b-P(n-octyl-ran-methyl)MA, allows for fine-tuning of the phase behavior by modifying the average force field of the block. []

Q9: What is the significance of understanding the kinetics of pentyl methacrylate polymerization?

A9: Precise knowledge of the propagation rate coefficients (kp) in PnMA radical polymerization is crucial for predicting and controlling polymerization processes. These values contribute to modeling polymerization kinetics and predicting final product properties. []

Q10: How are computational methods used in pentyl methacrylate research?

A10: While the provided articles primarily focus on experimental investigations, computational approaches like molecular dynamics simulations and the Sanchez-Lacombe equation of state are mentioned for predicting and understanding the phase behavior of polymer blends, including those containing PnMA. [, ] These tools will likely play an increasingly important role in future studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.